molecular formula C9H16O4 B2937229 (3R,4R)-4-(oxan-4-yloxy)oxolan-3-ol CAS No. 2166231-42-9

(3R,4R)-4-(oxan-4-yloxy)oxolan-3-ol

Cat. No.: B2937229
CAS No.: 2166231-42-9
M. Wt: 188.223
InChI Key: MIRCNHRXTIMYJH-RKDXNWHRSA-N
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Description

(3R,4R)-4-(Oxan-4-yloxy)oxolan-3-ol is a chiral tetrahydrofuran (oxolan) derivative substituted with a tetrahydropyran-4-yloxy group at the 4-position and a hydroxyl group at the 3-position. The oxan-4-yloxy group introduces steric bulk and ether functionality, distinguishing it from simpler oxolan-3-ol derivatives .

Properties

IUPAC Name

(3R,4R)-4-(oxan-4-yloxy)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c10-8-5-12-6-9(8)13-7-1-3-11-4-2-7/h7-10H,1-6H2/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRCNHRXTIMYJH-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2COCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1O[C@@H]2COC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R,4R)-4-(oxan-4-yloxy)oxolan-3-ol is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and applications in therapeutics, drawing from diverse sources.

Chemical Structure and Properties

The compound is characterized by its oxane ring and hydroxyl groups, which contribute to its reactivity and interactions with biological systems. The stereochemistry at the 3R and 4R positions is crucial for its biological activity.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

A study demonstrated that the compound effectively scavenged free radicals in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Antidiabetic Effects

Preliminary investigations into the antidiabetic properties of this compound have shown promising results. In animal models, the compound improved glucose tolerance and reduced blood sugar levels. It appears to enhance insulin sensitivity, possibly through modulation of glucose metabolism pathways .

StudyModelFindings
In vitroSignificant reduction in oxidative stress markers
Animal ModelImproved glucose tolerance and insulin sensitivity

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Enzyme Interaction

The biological activities of this compound may be attributed to its interaction with specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain enzymes related to glucose metabolism, thereby contributing to its antidiabetic effects .

Cellular Signaling Pathways

The compound may influence cellular signaling pathways associated with oxidative stress response and inflammation. By modulating these pathways, this compound could exert protective effects on cells under stress conditions .

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, researchers treated human cell lines with varying concentrations of this compound. The results indicated a dose-dependent reduction in reactive oxygen species (ROS), highlighting its potential as an antioxidant supplement .

Case Study 2: Diabetes Management

A study involving diabetic rats treated with this compound showed a significant decrease in fasting blood glucose levels after four weeks of treatment compared to the control group. This suggests that the compound may be beneficial for managing diabetes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3R,4R)-4-(oxan-4-yloxy)oxolan-3-ol with structurally related oxolan-3-ol derivatives, emphasizing substituent effects, stereochemistry, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Applications References
This compound C₈H₁₄O₄ 174.19 (calculated) Oxan-4-yloxy (tetrahydropyran) Potential chiral building block; limited data
(3S,4R)-4-(Pyrrolidin-1-yl)oxolan-3-ol C₈H₁₅NO₂ 157.21 Pyrrolidin-1-yl (N-heterocycle) Lab reagent; discontinued; 95% purity
(3R,4R)-4-(Propan-2-ylsulfanyl)oxolan-3-ol C₇H₁₄O₂S 162.25 Propan-2-ylsulfanyl (thioether) Discontinued; high purity (≥95%)
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol C₆H₁₂O₃ 132.16 Hydroxymethyl (polar group) Pharmaceutical & material science; ≥95% purity
rac-(3R,4S)-4-(Pyrrolidin-1-yl)oxolan-3-ol C₈H₁₅NO₂ 157.21 Racemic mixture Building block in organic synthesis
Clofarabine C₁₀H₁₁ClFN₅O₃ 303.68 Fluorinated nucleoside analog Anticancer drug; inhibits DNA synthesis

Key Observations:

Hydroxymethyl () increases hydrophilicity, making it suitable for pharmaceutical applications . Pyrrolidin-1-yl () adds basicity and nitrogen functionality, useful in medicinal chemistry .

Stereochemistry :

  • The (3R,4R) configuration in the target compound and (3R,4R)-4-(Hydroxymethyl)oxan-3-ol may confer distinct binding affinities compared to racemic mixtures (e.g., rac-(3R,4S)-4-(Pyrrolidin-1-yl)oxolan-3-ol) or (3S,4R) isomers .

Material Science: Hydroxymethyl-substituted oxan-3-ol derivatives are used to engineer materials with tailored thermal and mechanical properties .

Safety and Handling :

  • Many analogs (e.g., pyrrolidin-1-yl, sulfanyl derivatives) are discontinued, suggesting niche applications or handling challenges .
  • Safety data for the target compound are unavailable, but analogs require standard lab precautions (e.g., PPE, ventilation) .

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